molecular formula C11H15N3O B1624162 N-phenylpiperazine-1-carboxamide CAS No. 115994-87-1

N-phenylpiperazine-1-carboxamide

Cat. No. B1624162
CAS RN: 115994-87-1
M. Wt: 205.26 g/mol
InChI Key: YEQDVKYOHVLZPU-UHFFFAOYSA-N
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Description

N-phenylpiperazine-1-carboxamide is a chemical compound with the molecular formula C11H15N3O . It has a molecular weight of 205.26 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes N-phenylpiperazine-1-carboxamide, involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .


Molecular Structure Analysis

The InChI code for N-phenylpiperazine-1-carboxamide is 1S/C11H15N3O/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,15) .


Physical And Chemical Properties Analysis

N-phenylpiperazine-1-carboxamide has a boiling point of 423.3±45.0 C at 760 mmHg and a melting point of 114-115 C . It is recommended to be stored at a temperature of 4C, and protected from light .

Scientific Research Applications

Antiandrogenic Properties for Prostate Cancer Treatment

N-arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. They demonstrate potent AR antagonism, suggesting their utility in treating prostate cancer. One particular derivative, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, exhibited significant antiandrogenic activity, indicating its potential for further development as a prostate cancer therapeutic agent (Kinoyama et al., 2005).

HIV Treatment Potential

Novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives have been synthesized and studied for their potential in treating HIV. These compounds, characterized by various analytical methods, showed cell–cell fusion inhibitory activities, marking them as candidates for further exploration in HIV treatment strategies (Weng et al., 2011).

NK1 Receptor Antagonism for Drug Development

Research into N-phenylpiperazine analogues led to the discovery of vestipitant, a potent and selective NK1 receptor antagonist. This compound, with promising in vitro and in vivo activity profiles, was identified as a candidate drug, highlighting the chemical exploration of N-phenylpiperazine derivatives for developing novel therapeutics (Di Fabio et al., 2009).

Uroselective Alpha 1-Adrenoceptor Antagonists

A series of novel arylpiperazines have been identified as alpha 1-adrenoceptor (AR) subtype-selective antagonists. These compounds, through structural modifications, displayed nanomolar affinity and significant selectivity for the alpha 1-AR subtype prevalent in the human lower urinary tract, suggesting potential applications in treating conditions like benign prostatic hyperplasia (Elworthy et al., 1997).

5-HT1A Receptor Antagonism for Psychiatric Disorders

WAY-100635 is a phenylpiperazine derivative that binds with high affinity and selectivity to the 5-HT1A receptor, making it a potent antagonist without any agonist or partial agonist activity. Its potent blocking effect on the 5-HT1A receptor agonist action and behavioral effects induced by 8-OH-DPAT highlights its potential as a standard antagonist in studies of 5-HT1A receptor function, particularly in the context of psychiatric disorders (Forster et al., 1995).

Safety and Hazards

The safety information available indicates that N-phenylpiperazine-1-carboxamide may be harmful. The hazard statements include H302, H315, H319, and H335 .

Future Directions

While specific future directions for N-phenylpiperazine-1-carboxamide are not explicitly stated in the available literature, the compound’s potential for further study in the field of medicinal chemistry is evident .

properties

IUPAC Name

N-phenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQDVKYOHVLZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426724
Record name N-phenylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylpiperazine-1-carboxamide

CAS RN

115994-87-1
Record name N-phenylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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